molecular formula C4H10N2O2 B13475038 N-(2-aminoethyl)-2-hydroxyacetamide

N-(2-aminoethyl)-2-hydroxyacetamide

Cat. No.: B13475038
M. Wt: 118.13 g/mol
InChI Key: IHQDUEDKOPTHNY-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-hydroxyacetamide is an organic compound that features both an amine and a hydroxyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-hydroxyacetamide can be achieved through several methods. One common approach involves the reaction of ethanolamine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_3\text{CO}_2\text{O} + \text{HOCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CO}\text{NHCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-hydroxyacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(2-aminoethyl)-2-oxoacetamide.

    Reduction: Formation of N-(2-aminoethyl)ethanolamine.

    Substitution: Formation of various substituted amides or amines depending on the reagents used.

Scientific Research Applications

N-(2-aminoethyl)-2-hydroxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for certain enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-aminoethyl)-2-hydroxyacetamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: Similar structure but lacks the amide group.

    2-Aminoethanol: Similar structure but lacks the hydroxyl group.

    N-(2-aminoethyl)piperazine: Contains a piperazine ring instead of a hydroxyl group.

Uniqueness

N-(2-aminoethyl)-2-hydroxyacetamide is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

N-(2-aminoethyl)-2-hydroxyacetamide

InChI

InChI=1S/C4H10N2O2/c5-1-2-6-4(8)3-7/h7H,1-3,5H2,(H,6,8)

InChI Key

IHQDUEDKOPTHNY-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CO)N

Origin of Product

United States

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